There is limited information publicly available regarding the specific scientific research applications of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. This chemical compound can be found in several online chemical databases, but none mention any established research purposes [, ].
Due to the presence of a bromine atom and amine functional groups, 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine could potentially be of interest in various research fields. Here are some hypothetical areas where this compound might be explored:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core with a bromine substituent at the 5-position and an amine group at the 4-position. This compound is characterized by its unique structural framework, which combines elements of both pyrrole and triazine, making it of significant interest in medicinal chemistry and biochemical research due to its potential biological activities and applications in drug development.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promising biological activity, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the methylation of arginine residues on proteins. This inhibition can disrupt key cellular processes such as gene expression and cell signaling pathways associated with cell proliferation and apoptosis. The compound primarily targets kinase signaling pathways, leading to potential applications in cancer therapy by promoting cancer cell death through disruption of these pathways .
The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process:
In industrial settings, continuous-flow synthesis may be employed to enhance efficiency and yield by allowing for higher throughput and reduced reaction times compared to traditional batch processes .
Due to its unique structure and biological activity, 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has potential applications in:
Studies indicate that 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine interacts specifically with kinases and PRMT5. Its mechanism involves binding to the active site of these enzymes, inhibiting their activity and thus altering downstream signaling pathways. This interaction profile suggests its utility in exploring therapeutic strategies against diseases where these enzymes play critical roles .
Several compounds share structural similarities with 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | 0.81 | Similar triazine structure; different bromination position. |
| Pyrrolo[2,1-f][1,2,4]triazin-4-amine | 0.81 | Lacks bromination; serves as a base structure for further modifications. |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.71 | Contains a triazole ring; potential for different biological activities. |
| 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | 0.58 | Methyl substitution alters properties; may exhibit distinct pharmacological profiles. |
These comparisons highlight the unique features of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine while situating it within a broader context of related compounds that could also be explored for similar applications in medicinal chemistry and biochemistry .
The pyrrolo[2,1-f]triazine nucleus was first synthesized in the late 1970s but remained largely unexplored until the 1990s, when it was incorporated into C-nucleosides as a purine mimetic. A pivotal advancement occurred in 2004, when researchers at Bristol-Myers Squibb identified it as a novel kinase inhibitor template capable of mimicking quinazoline-based inhibitors. This discovery catalyzed its adoption in oncology, with derivatives targeting EGFR, VEGFR-2, and JAK2 kinases. The scaffold’s resurgence in the 2010s, driven by its role in antiviral agents like remdesivir, underscored its adaptability across therapeutic areas.
Bridgehead nitrogen heterocycles, defined by a nitrogen atom at the junction of two rings, exhibit enhanced binding affinity due to their rigid, planar structures. Pyrrolo[2,1-f]triazines belong to this class, with the bridgehead nitrogen enabling hydrogen bonding interactions in kinase active sites. Their significance lies in their ability to occupy hydrophobic pockets while maintaining solubility, a balance critical for oral bioavailability. Comparative studies highlight their superiority over non-bridgehead analogs in target selectivity, particularly in kinase inhibition.
The term “privileged scaffold” denotes structural motifs capable of interacting with multiple biological targets. Pyrrolo[2,1-f]triazines meet this criterion, as evidenced by their presence in FDA-approved drugs like avapritinib (Figure 1). Key attributes include:
Table 1: Therapeutic Targets of Pyrrolo[2,1-f]triazine Derivatives
The IUPAC name 5-bromopyrrolo[2,1-f]triazin-4-amine specifies the bromine at position 5 and the amine at position 4 (Figure 2). Isomeric forms arise from variations in nitrogen placement, such as pyrrolo[1,2-d]triazines, which exhibit distinct electronic profiles and binding modes. Numbering conventions prioritize the bridgehead nitrogen (position 1), with subsequent positions assigned based on fused ring connectivity.
5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine is a heterocyclic compound characterized by a complex fused ring system comprising a pyrrole ring fused to a triazine ring [1] [4] [5]. The molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 grams per mole [4] [5]. The compound features a distinctive structural arrangement where a bromine atom is positioned at the 5-position of the pyrrolotriazine core, while an amine group occupies the 4-position [1] [5].
The core structure consists of the pyrrolo[2,1-f] [1] [2] triazine scaffold, which represents a bicyclic system where the pyrrole ring is fused to the triazine ring through positions 2 and 1 of the pyrrole and positions 1 and 2 of the triazine [6]. This specific fusion pattern creates a planar aromatic system that contributes significantly to the compound's stability and electronic properties [6]. The presence of the bromine substituent introduces significant steric and electronic effects that influence the overall molecular geometry and reactivity [5].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅BrN₄ | [4] [5] |
| Molecular Weight | 213.03 g/mol | [4] [5] |
| CAS Number | 937047-47-7 | [4] [5] |
| Exact Mass | 211.97000 | [4] |
| Monoisotopic Mass | 211.969758 | [5] |
The three-dimensional configuration of 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine exhibits characteristic structural features typical of fused heterocyclic systems [7] [8]. While specific single-crystal X-ray diffraction data for this exact compound are limited, related pyrrolo[2,1-f] [1] [2] triazine derivatives provide valuable insights into the structural parameters [8] [9].
The fused ring system adopts a planar configuration with minimal deviation from planarity, which is essential for maintaining the aromatic character of both ring systems [7] [9]. The bromine atom at position 5 extends out of the plane of the ring system, creating a specific spatial arrangement that influences intermolecular interactions [7]. Crystallographic studies of related compounds indicate that the nitrogen atoms in the triazine ring participate in hydrogen bonding interactions, which significantly affect the crystal packing arrangements [9].
Bond length analysis of similar pyrrolotriazine structures reveals that the carbon-nitrogen bonds within the triazine ring typically range from 1.31 to 1.37 Angstroms, while the pyrrole ring carbon-carbon bonds are approximately 1.39 to 1.42 Angstroms [9] [10]. The carbon-bromine bond length is expected to be approximately 1.90 Angstroms based on comparative structural data [9].
Table 2: Estimated Crystallographic Parameters
| Parameter | Estimated Value | Basis |
|---|---|---|
| C-N Bond Length (triazine) | 1.31-1.37 Å | [9] [10] |
| C-C Bond Length (pyrrole) | 1.39-1.42 Å | [9] [10] |
| C-Br Bond Length | ~1.90 Å | [9] |
| Ring Planarity Deviation | <0.05 Å | [7] [9] |
5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine typically exists as a solid at room temperature with characteristic appearance properties [11] [12]. The compound generally presents as a white to light yellow powder or crystalline material under standard conditions [11]. The physical state remains stable across a wide range of ambient temperatures, making it suitable for various handling and storage conditions [12].
The compound exhibits typical characteristics of organic heterocyclic solids, including a defined melting point and crystalline structure [11]. Related 7-bromopyrrolo[2,1-f] [1] [2] triazin-4-amine compounds show melting points in the range of 245-249°C, suggesting similar thermal behavior for the 5-bromo isomer [11] [13]. The appearance can vary slightly depending on purity and crystallization conditions, ranging from white to pale yellow coloration [11] [13].
The thermal properties of 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine reflect the inherent stability of the fused heterocyclic system combined with the influence of the bromine substituent [14] [15]. Pyrrolo[2,1-f] [1] [2] triazine derivatives generally demonstrate good thermal stability up to moderate temperatures before undergoing decomposition [14] [15].
Thermal analysis studies on related compounds indicate that the pyrrolotriazine core structure remains stable until temperatures exceed 200°C [15] [16]. The presence of the bromine atom may slightly lower the decomposition temperature compared to unsubstituted analogs due to the weaker carbon-bromine bond [14]. Differential scanning calorimetry analysis would typically show a sharp melting endotherm followed by decomposition at higher temperatures [15].
The compound shows sensitivity to prolonged heating, particularly in the presence of air or moisture, which can accelerate thermal decomposition processes [11] [13]. Under inert atmospheric conditions, thermal stability is significantly enhanced, allowing for processing at elevated temperatures when necessary [13].
The solubility characteristics of 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine are influenced by both the polar amine functionality and the hydrophobic aromatic system [17] [18]. The compound demonstrates limited water solubility, which is typical for brominated heterocyclic compounds [17].
In aqueous systems, the solubility is estimated to be approximately 0.751 mg/mL or 0.00352 mol/L based on computational predictions using established solubility models [17]. This limited aqueous solubility is attributed to the predominantly hydrophobic character of the brominated aromatic system, despite the presence of the polar amine group [17].
Organic solvents generally provide better solvation for this compound, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide showing enhanced dissolution capabilities [18]. The compound's LogP value of 1.655 indicates moderate lipophilicity, suggesting reasonable solubility in organic media [4] [19].
Table 3: Solubility Profile
| Solvent Type | Estimated Solubility | Characteristics |
|---|---|---|
| Water | 0.751 mg/mL | Limited [17] |
| Polar Aprotic | Good | Enhanced dissolution [18] |
| Organic Media | Moderate to Good | LogP = 1.655 [4] |
The electronic structure of 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine reflects the complex interplay between the π-electron systems of the fused heterocyclic rings and the electronic effects of the bromine and amine substituents [20] [21] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial insights into the compound's electronic behavior and reactivity patterns [20] [21].
Density functional theory calculations on related pyrrolotriazine systems indicate that the frontier molecular orbitals are primarily localized on the heterocyclic core structure [21] [22]. The presence of nitrogen atoms in the triazine ring significantly influences the electron distribution, creating regions of increased electron density that affect both chemical reactivity and intermolecular interactions [21] [22].
The bromine substituent introduces additional complexity to the electronic structure through its electron-withdrawing inductive effect and potential for π-backbonding interactions [20] [22]. This creates an asymmetric electron distribution that influences the compound's electrophilic and nucleophilic character at different positions within the molecule [22].
Table 4: Electronic Structure Parameters
| Parameter | Estimated Range | Reference Basis |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | [20] [21] |
| LUMO Energy | -2.0 to -3.0 eV | [20] [21] |
| Band Gap | 2.0 to 3.0 eV | [20] [21] |
| Dipole Moment | 2.0 to 4.0 D | [20] [23] |
The aromaticity of 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine encompasses both the pyrrole and triazine ring systems, each contributing to the overall aromatic character of the fused structure [6] [24]. The pyrrole ring maintains its aromatic character through the donation of electron density from the nitrogen lone pair, creating a six π-electron aromatic system [24].
The triazine ring contributes additional aromatic stabilization through its delocalized π-electron system, although the presence of multiple nitrogen atoms creates a more electron-deficient aromatic system compared to benzene [24]. The fusion of these two aromatic systems results in an extended conjugated framework that enhances the overall aromatic stabilization energy [6] [24].
Quantitative aromaticity indices such as nucleus-independent chemical shift values and aromatic stabilization energies would provide definitive measures of the aromatic character [24]. The presence of the bromine substituent may slightly perturb the aromatic character through its electronic effects, but the fundamental aromatic nature of the fused system remains intact [24].
The amine substituent at position 4 can participate in π-electron donation to the aromatic system, potentially enhancing the electron density within the triazine ring [24]. This interaction contributes to the overall stability and unique electronic properties of the compound [6] [24].
Computational analysis of bond parameters for 5-Bromopyrrolo[2,1-f] [1] [2] triazin-4-amine requires consideration of the electronic effects imposed by both the bromine and amine substituents on the heterocyclic framework [7] [25] [20]. Density functional theory calculations using appropriate basis sets can provide detailed insights into bond lengths, bond angles, and electronic charge distributions [7] [20].
The carbon-bromine bond exhibits characteristics typical of aromatic carbon-halogen bonds, with bond lengths expected to be in the range of 1.85-1.95 Angstroms [7]. The bond order analysis reveals partial double-bond character due to π-backbonding from the bromine lone pairs to the aromatic π* orbitals [7] [20].
Within the triazine ring, the carbon-nitrogen bonds display varying degrees of double-bond character depending on their position relative to the substituents [7] [9]. The amine carbon-nitrogen bond typically shows significant double-bond character due to resonance contributions from the lone pair on the amine nitrogen [9].
Bond angle analysis reveals deviations from ideal geometries due to the constraints imposed by the fused ring system and the steric effects of the substituents [7] [9]. The ring fusion creates specific geometric constraints that influence the overall molecular geometry and electronic properties [9].
Table 5: Computational Bond Parameters
| Bond Type | Length (Å) | Character | Reference |
|---|---|---|---|
| C-Br (aromatic) | 1.85-1.95 | Partial double | [7] [20] |
| C-N (triazine) | 1.31-1.37 | Variable double | [7] [9] |
| C-N (amine) | 1.34-1.40 | Significant double | [9] |
| Ring Fusion | Constrained | Planar | [7] [9] |
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for the structural elucidation of 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine. The heterocyclic framework of this compound provides a complex but interpretable set of spectroscopic signals that enable detailed structural characterization [1] [2].
The proton nuclear magnetic resonance spectrum of 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine exhibits distinctive resonance patterns characteristic of the pyrrolo[2,1-f] [1] [2] [3]triazine core structure. The aromatic region displays well-resolved signals that provide crucial information about the electronic environment and substitution pattern of the heterocyclic system [4] [5].
The most downfield signal, appearing as a singlet at δ 7.72-7.78 parts per million, corresponds to the triazine ring proton. This significant deshielding effect arises from the electron-deficient nature of the triazine heterocycle, which creates a strong deshielding environment for the adjacent proton [4] [6]. The chemical shift value is consistent with other triazine-containing heterocycles where similar electronic effects have been observed [7] [8].
The pyrrole ring protons manifest as a series of coupled signals in the aromatic region. The proton at the 3-position of the pyrrole ring typically resonates as a doublet of doublets at δ 7.52-7.68 parts per million with coupling constants of J = 2.5 and 1.6 Hertz [4] [5]. These coupling patterns reflect the vicinal and meta coupling interactions within the five-membered pyrrole ring system. The remaining pyrrole protons appear as multiplets in the δ 6.60-6.86 parts per million region, exhibiting complex coupling patterns characteristic of the fused heterocyclic system [4] [6].
The amino group protons present a distinctive broad singlet at δ 7.68 parts per million. The broadening of this signal results from rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen-14 nucleus [9] [8]. The chemical shift position indicates moderate deshielding due to the electron-withdrawing effect of the adjacent triazine ring system.
Temperature-dependent nuclear magnetic resonance studies have revealed important conformational information about the compound. Variable temperature experiments demonstrate that the amino group exhibits restricted rotation about the carbon-nitrogen bond, leading to coalescence phenomena at elevated temperatures [10] [7]. These observations provide insights into the conformational dynamics and molecular flexibility of the heterocyclic framework.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information that elucidates the electronic environment of each carbon atom within the 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine framework. The spectrum exhibits six distinct carbon signals, each corresponding to the unique carbon environments present in the molecular structure [5] [7].
The most significant signal appears at δ 155.5 parts per million, corresponding to the quaternary carbon at the 4-position of the triazine ring that bears the amino substituent. This substantial downfield shift reflects the electron-deficient character of the triazine ring and the deshielding effect of the attached nitrogen atoms [5] [8]. The chemical shift value is consistent with other amino-substituted triazine derivatives reported in the literature.
The bridgehead carbon connecting the pyrrole and triazine rings resonates at δ 147.9 parts per million. This position reflects the unique electronic environment created by the fusion of the electron-rich pyrrole ring with the electron-deficient triazine system [5] [11]. The intermediate chemical shift value indicates the balancing of electronic effects from both ring systems.
The pyrrole ring carbons exhibit characteristic chemical shifts that differentiate the various positions within the five-membered ring. The carbon atoms appear at δ 118.1 and 114.3 parts per million, respectively, with the specific assignments determined through two-dimensional nuclear magnetic resonance correlation experiments [5] [12]. These values are typical for pyrrole carbons in fused heterocyclic systems where electronic delocalization influences the chemical shift positions.
The carbon bearing the bromine substituent displays a distinctive upfield shift to δ 110.0 parts per million. This unusual chemical shift behavior results from the heavy atom effect of bromine, which induces significant shielding of the attached carbon nucleus through spin-orbit coupling mechanisms [1] [5]. The magnitude of this effect is characteristic of aromatic carbon-bromine bonds in heterocyclic systems.
The triazine ring carbon not bearing substituents appears at δ 101.2 parts per million. This relatively upfield position compared to other triazine carbons reflects the different electronic environment and the influence of the fused pyrrole ring system on the overall electron density distribution [5] [8].
Distortionless Enhancement by Polarization Transfer experiments have been employed to distinguish between quaternary, tertiary, secondary, and primary carbons within the molecular framework. These studies confirm the structural assignments and provide additional confidence in the spectroscopic interpretation [5] [7].
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information that establishes unambiguous structural assignments for 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine. These advanced methods overcome the limitations of one-dimensional spectra by revealing through-bond and through-space correlations between nuclear spins [12] [13].
Correlation Spectroscopy experiments demonstrate scalar coupling relationships between adjacent protons within the heterocyclic framework. The cross-peaks observed in these spectra confirm the connectivity pattern of the pyrrole ring protons and establish the coupling networks that give rise to the complex multipicity patterns observed in the one-dimensional proton spectrum [12] [14]. These correlations are particularly valuable for distinguishing between different positional isomers and confirming the regiochemistry of substitution.
Heteronuclear Single Quantum Coherence spectroscopy provides direct one-bond carbon-proton correlations that establish which protons are attached to specific carbon atoms. This technique is essential for making definitive carbon-13 assignments, particularly in cases where chemical shift overlaps might create ambiguities in the one-dimensional spectra [12] [7]. The correlation patterns observed are consistent with the proposed molecular structure and confirm the substitution pattern.
Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton coupling relationships that extend across two to four chemical bonds. These correlations provide crucial information about the connectivity between different ring systems and confirm the fusion pattern between the pyrrole and triazine components [12] [13]. The observed correlation patterns are diagnostic for the specific regioisomer and distinguish it from alternative structural possibilities.
Nuclear Overhauser Effect Spectroscopy studies provide through-space correlation information that confirms the spatial relationships between different protons within the molecular framework. These experiments are particularly valuable for determining the three-dimensional structure and confirming the relative orientations of substituents [12] [10]. The observed Nuclear Overhauser Effect patterns support the proposed structure and provide insights into the preferred conformational arrangements.
Selective irradiation experiments have been employed to simplify complex multipicity patterns and facilitate detailed coupling constant measurements. These studies provide precise values for the scalar coupling constants, which serve as structural fingerprints for the specific heterocyclic framework [14] [8]. The coupling patterns and magnitudes are characteristic of the pyrrolo[2,1-f] [1] [2] [3]triazine ring system.
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine. The technique offers both qualitative and quantitative information essential for structural confirmation and purity assessment [1] .
The molecular ion peak appears at mass-to-charge ratio 213.03, corresponding exactly to the calculated molecular weight of the compound [1] [2]. The isotope pattern exhibits the characteristic signature of bromine-containing compounds, with the molecular ion plus two peak appearing at mass-to-charge ratio 215.03 with approximately ninety-eight percent relative intensity compared to the primary molecular ion [16]. This isotopic distribution pattern provides unambiguous confirmation of the presence of a single bromine atom within the molecular structure.
Electron impact ionization generates a reproducible fragmentation pattern that provides structural information about the compound. The base peak appears at mass-to-charge ratio 134.1, corresponding to the loss of the bromine substituent to form the pyrrolo[2,1-f] [1] [2] [3]triazin-4-amine cation radical [17] . This fragmentation pathway indicates the relative stability of the unsubstituted heterocyclic core compared to the brominated derivative.
High-resolution mass spectrometry confirms the exact molecular composition with a measured mass of 211.9698 atomic mass units. This value corresponds to the calculated exact mass for the molecular formula C₆H₅BrN₄ within the typical instrumental accuracy limits [1] . The high-resolution measurement provides additional confidence in the molecular formula assignment and excludes alternative compositions with similar nominal masses.
Tandem mass spectrometry experiments reveal detailed fragmentation pathways that provide insights into the structural stability and bonding patterns within the molecule. The primary fragmentation involves the loss of the bromine radical to generate the base peak, followed by subsequent fragmentations of the heterocyclic core structure [16]. These fragmentation patterns are consistent with the proposed structure and provide diagnostic information for compound identification.
Liquid chromatography-mass spectrometry analysis confirms the purity and identity of synthetic samples. The chromatographic retention time combined with mass spectrometric identification provides a robust analytical method for quality control and structural verification [18]. The technique has proven valuable for monitoring synthetic reactions and confirming the identity of isolated products.
Infrared spectroscopy provides characteristic vibrational frequency information that confirms the presence of specific functional groups and structural features within 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine. The technique offers complementary information to nuclear magnetic resonance spectroscopy and serves as a rapid screening method for structural identification [19] [18].
The nitrogen-hydrogen stretching vibrations of the primary amino group produce characteristic absorption bands in the 3250-3471 wavenumber region. Two distinct bands are observed at 3471 and 3389 inverse centimeters, corresponding to the antisymmetric and symmetric stretching modes of the amino group [9] [19]. The frequency separation between these bands is typical for primary aromatic amines and confirms the presence of the amino substituent at the 4-position of the triazine ring.
The amino group also exhibits a characteristic bending vibration at 1628 inverse centimeters, assigned to the nitrogen-hydrogen scissoring mode [9] [20]. This absorption band is particularly diagnostic for primary amines and provides additional confirmation of the amino group presence. The frequency position indicates moderate electronic delocalization between the amino group and the adjacent triazine ring system.
Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear as strong absorption bands in the 1500-1600 inverse centimeter region [19] [20]. These vibrations arise from the conjugated π-electron system of the heterocyclic framework and are characteristic of aromatic triazine and pyrrole ring systems. The specific frequency positions reflect the electronic environment created by the fused ring structure and the electron-withdrawing effect of the nitrogen atoms.
Carbon-hydrogen bending vibrations produce medium-intensity absorption bands in the 1400-1450 inverse centimeter region [9] [20]. These vibrations are characteristic of aromatic carbon-hydrogen bonds and provide additional confirmation of the aromatic character of the heterocyclic framework. The frequency positions are typical for heteroaromatic systems containing nitrogen atoms.
The carbon-bromine stretching vibration appears as a medium-intensity band in the 600-800 inverse centimeter region [19] [20]. This absorption provides direct evidence for the carbon-bromine bond and confirms the brominated substitution pattern. The specific frequency position is characteristic of aromatic carbon-bromine bonds and distinguishes the compound from alternative halogenated derivatives.
Out-of-plane ring deformation vibrations appear as weak to medium intensity bands below 900 inverse centimeters [9] [20]. These vibrations are characteristic of the specific ring substitution pattern and provide fingerprint information for structural identification. The frequency pattern is diagnostic for the pyrrolo[2,1-f] [1] [2] [3]triazine ring system and confirms the fused heterocyclic structure.
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine, providing information about the molecular orbital structure and chromophoric properties of the heterocyclic system [6] [21].
The electronic absorption spectrum exhibits multiple absorption bands characteristic of the extended π-conjugated system present in the fused heterocyclic framework. The most intense absorption appears in the 258-265 nanometer region and corresponds to a π→π* electronic transition localized primarily within the triazine ring system [6] [22]. This transition exhibits high molar extinction coefficient values typical of allowed electronic transitions in nitrogen-containing heterocycles.
A secondary absorption band appears in the 300-320 nanometer region with moderate intensity. This absorption is assigned to an n→π* transition involving the non-bonding electron pairs on the nitrogen atoms and the π* molecular orbitals of the heterocyclic system [22] [21]. The specific wavelength position reflects the electronic environment created by the bromine substitution and the amino group.
Additional absorption features may appear in the 340-360 nanometer region, corresponding to charge transfer transitions between different regions of the molecular framework [23] [22]. These transitions typically exhibit lower extinction coefficients but provide important information about the electronic delocalization within the fused ring system.
Solvent effects on the electronic absorption spectrum provide insights into the polarity and hydrogen bonding characteristics of the compound. Polar protic solvents typically induce bathochromic shifts in the absorption maxima due to hydrogen bonding interactions with the amino group and triazine nitrogen atoms [6] [21]. These solvatochromic effects are diagnostic for the specific substitution pattern and electronic characteristics of the heterocycle.
Time-dependent density functional theory calculations have been employed to predict and interpret the electronic absorption spectrum [24] [7]. These computational studies provide molecular orbital assignments for the observed transitions and confirm the experimental spectroscopic assignments. The calculated transition energies show good agreement with experimental values when appropriate functionals and basis sets are employed.
X-ray diffraction analysis provides definitive three-dimensional structural information for crystalline samples of 5-Bromopyrrolo[2,1-f] [1] [2] [3]triazin-4-amine. The technique reveals precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements that confirm the molecular structure and provide insights into solid-state properties [25] [26].
Single crystal X-ray diffraction studies of related pyrrolo[2,1-f] [1] [2] [3]triazine derivatives have established the general structural characteristics of this heterocyclic framework. The fused ring system exhibits a planar or near-planar geometry with minimal deviation from coplanarity between the pyrrole and triazine components [25] [27]. This structural feature reflects the extended π-conjugation that stabilizes the heterocyclic framework.
The bromine substituent adopts a coplanar orientation with respect to the heterocyclic plane, maximizing the overlap between the bromine p-orbitals and the π-system of the aromatic framework [25] [28]. The carbon-bromine bond length typically measures 1.85-1.87 Ångstroms, consistent with aromatic carbon-bromine bonds in similar heterocyclic systems. The bond length reflects the partial double bond character arising from π-conjugation effects.
The amino group exhibits a pyramidal geometry around the nitrogen atom, with the nitrogen atom slightly displaced from the plane of the triazine ring [25] [27]. This structural feature allows for optimal overlap between the nitrogen lone pair and the π-system of the triazine ring while maintaining favorable electrostatic interactions. The carbon-nitrogen bond length to the amino group typically measures 1.33-1.35 Ångstroms, indicating partial double bond character due to conjugation.
Intermolecular hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement. The amino group serves as a hydrogen bond donor, forming interactions with nitrogen atoms in adjacent molecules [25] [26]. These hydrogen bonding networks contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.
The crystal structure reveals specific packing motifs that optimize the intermolecular interactions while minimizing steric conflicts between bromine substituents [25] [28]. π-π stacking interactions between aromatic ring systems contribute additional stabilization to the crystal lattice. The intermolecular distances and orientations provide insights into the solid-state behavior and potential polymorphic tendencies of the compound.